B1578847 [Gly35, Asp37]-beta-Amyloid (1-42)

[Gly35, Asp37]-beta-Amyloid (1-42)

Cat. No.: B1578847
M. Wt: 4498.0
Attention: For research use only. Not for human or veterinary use.
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Description

[Gly35, Asp37]-beta-Amyloid (1-42) is a chemically modified analogue of the human amyloid-beta peptide (1-42), a core protein component of senile plaques in Alzheimer's disease (AD) brains . This 42-amino acid peptide features specific substitutions at two critical residues: glycine at position 35 and aspartate at position 37. The native methionine at position 35 (Met35) is a key site for free radical generation, and its substitution with glycine (Gly35) is designed to investigate the role of Aβ42-associated oxidative stress and neurotoxicity without the influence of the methionine sulfur atom . The modification at Asp37 may be used to study the effects of aspartate isomerization, a age-dependent post-translational modification that can significantly alter aggregation kinetics and lead to unique amyloid fibril polymorphs . This peptide is therefore a crucial tool for researchers dissecting the specific contributions of these residues to the aggregation pathway, structural polymorphism, and cytotoxic mechanisms of Aβ42. The atomic structures of Aβ42 fibrils reveal a core domain with triple parallel-β-sheet segments, and the C-terminal region, including residues 35-42, is critical for this distinct fold and self-recognition properties . By altering key residues within this structured core, [Gly35, Asp37]-Aβ(1-42) provides unique insights into the molecular drivers of amyloid self-assembly and the structural basis of Aβ42-selective replication, which may explain its predominant role in the early pathology of Alzheimer's disease . This product is intended for research applications only, including in vitro aggregation studies, neurotoxicity assays, and structural biology experiments aimed at understanding the pathogenesis of Alzheimer's and related neurodegenerative disorders. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Weight

4498.0

sequence

DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLGVDGVVIA

Origin of Product

United States

Scientific Research Applications

Diagnostic Applications

Cerebrospinal Fluid Biomarker:
Research has shown that levels of beta-amyloid (1-42) in cerebrospinal fluid (CSF) can serve as a valuable biomarker for Alzheimer's disease. A study indicated that patients with AD exhibited significantly lower levels of CSF-beta-amyloid (1-42) compared to healthy controls, suggesting its potential utility in early diagnosis (2).

Differential Diagnosis:
Beta-amyloid (1-42) levels can also help differentiate between Alzheimer's disease and other neurodegenerative disorders. For instance, a study quantified tau protein alongside beta-amyloid levels in CSF to improve diagnostic accuracy for conditions like Creutzfeldt-Jakob disease versus AD (6).

Therapeutic Applications

Target for Drug Development:
The interaction between [Gly35, Asp37]-beta-Amyloid (1-42) and various receptors, such as the alpha7 nicotinic acetylcholine receptor (α7nAChR), has been explored as a target for therapeutic interventions. Compounds that can inhibit this interaction may provide neuroprotective effects against the toxic actions of beta-amyloid (3).

Modulation of Oxidative Stress:
Studies have indicated that [Gly35, Asp37]-beta-Amyloid (1-42) contributes to oxidative stress in neuronal cells, which is a hallmark of Alzheimer's pathology. Therapeutics aimed at reducing oxidative stress or modulating the pathways affected by this peptide could be beneficial (9).

Experimental Applications

Aggregation Studies:
The monomeric form of beta-amyloid peptides, including [Gly35, Asp37]-beta-Amyloid (1-42), is essential for studying aggregation processes. Researchers utilize this peptide variant to investigate the kinetics of aggregation and the formation of oligomers and fibrils that are implicated in plaque formation (1).

Seeding Experiments:
In vitro studies often employ beta-amyloid (1-42) to seed the aggregation of other amyloidogenic proteins. This application is critical for understanding the mechanisms behind amyloid propagation and the role of specific amino acid residues in these processes (7).

Case Studies and Findings

StudyFocusFindings
Cerebrospinal Fluid AnalysisDiagnostic potentialLow CSF-beta-amyloid(1-42) levels correlate with AD diagnosis; high sensitivity as a marker (2).
Interaction with α7nAChRTherapeutic targetBeta-amyloid (1-42) binds to α7nAChR; inhibiting this interaction offers neuroprotection (3).
Oxidative Stress MechanismsPathophysiologyBeta-amyloid (1-42) contributes to oxidative stress; potential therapeutic targets identified (9).

Comparison with Similar Compounds

Comparison with Similar Beta-Amyloid Compounds

Structural and Aggregation Properties

Table 1: Structural and Aggregation Differences

Aβ Variant Residues 35/37 Aggregation Propensity Key Structural Features
Wild-type Aβ(1-42) Met35/Gly37 High Hydrophobic C-terminal; prone to β-sheet formation
[Gly35, Asp37]-Aβ(1-42) Gly35/Asp37 Moderate Increased polarity at position 37; reduced hydrophobicity
Aβ(1-40) Met35/Gly37 Lower Shorter length (lacks Ile41-Ala42); forms diffuse aggregates
Aβ(1-43) Met35/Gly37 Highest Extended C-terminal; enhanced plaque stability
  • Wild-type Aβ(1-42): The Met35 residue contributes to oxidative stress via sulfur-containing interactions, while Gly37 allows flexibility in the C-terminal region, promoting aggregation .
  • Asp37 introduces a negatively charged residue, which may disrupt hydrophobic interactions critical for fibril formation .
  • Aβ(1-40): The absence of residues 41-42 reduces β-sheet stability, leading to less neurotoxic, diffuse deposits .
  • Aβ(1-43): Exhibits higher aggregation propensity than Aβ(1-42) and is associated with early-onset AD .
Toxicity and Pathological Relevance

Table 2: Toxicity Profiles

Aβ Variant Neurotoxicity Mechanism Key Findings
Wild-type Aβ(1-42) Oligomer-induced calcium dysregulation ; α7nAChR binding Forms neurotoxic ADDLs (Aβ-derived diffusible ligands) at nM concentrations
[Gly35, Asp37]-Aβ(1-42) Hypothesized reduced pore formation Structural modifications may impair α7nAChR binding (unconfirmed)
Rat Aβ(1-42) Low pore-forming activity Three amino acid differences (e.g., Arg5) reduce calcium influx vs. human Aβ
Pyroglutamylated Aβ(3-42) Enhanced stability and resistance to degradation Truncated form accumulates in vascular plaques; resistant to proteolysis
  • Wild-type Aβ(1-42): Binds α7 nicotinic acetylcholine receptors (α7nAChR), triggering calcium dysregulation and synaptic failure .
  • [Gly35, Asp37]-Aβ(1-42): The Asp37 substitution may disrupt the Aβ(12-28) epitope critical for α7nAChR binding, though experimental validation is pending .
  • Rat Aβ(1-42): Differs from human Aβ at positions 5, 10, and 13, leading to reduced neurotoxicity in cross-species studies .
Diagnostic and Analytical Considerations

Table 3: Diagnostic Utility of Aβ Variants

Biomarker Clinical Use Sensitivity/Specificity Limitations
CSF Aβ(1-42) AD diagnosis 85-90% sensitivity Affected by apolipoprotein E isoforms
Aβ(1-42)/Aβ(1-40) ratio Improved AD detection 92% specificity Requires standardized assays
[Gly35, Asp37]-Aβ(1-42) Research standard for modified Aβ N/A Not validated for clinical use
  • Aβ(1-42)/Aβ(1-40) Ratio: Normalizes inter-individual variability in total Aβ levels, enhancing diagnostic accuracy .
  • [Gly35, Asp37]-Aβ(1-42): Used in research to calibrate assays (e.g., ELISA, LC-MS/MS) but lacks clinical validation .
Interaction with Therapeutic Targets
  • Gamma Secretase Modulators: Familial AD mutations (e.g., PS1 E280A) shift Aβ production toward longer species (Aβ(1-42/43)). [Gly35, Asp37]-Aβ(1-42) could model gamma secretase dysfunction in drug screening .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the primary method for preparing amyloid beta peptides, including modified forms such as [Gly35, Asp37]-beta-Amyloid (1-42). Two main SPPS strategies are used:

  • Boc/Bzl SPPS : Early pioneering work (Hendrix et al., 1992) employed Boc (tert-butyloxycarbonyl) and benzyl protection strategies to synthesize Aβ 1-42 in fragments, which were then assembled on resin. This convergent approach helped reduce side products and truncations. The final peptide was cleaved using trifluoromethanesulfonic acid (TFMSA) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Fmoc/tBu SPPS : More recent methods utilize Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is milder and more compatible with microwave-assisted synthesis. High-efficiency SPPS (HE-SPPS) protocols have been developed to reduce synthesis time and improve purity, employing optimized deprotection and coupling steps with reagents such as HCTU and Oxyma.

Incorporation of Modified Residues

For the [Gly35, Asp37] modifications, site-specific incorporation during SPPS is achieved by using appropriately protected amino acid derivatives at these positions. This requires careful monitoring to avoid side reactions such as aspartimide formation, especially at Asp residues, which can be minimized by optimized coupling conditions and protecting groups.

Expression-Based Methods for Aβ Peptides

In addition to chemical synthesis, recombinant expression methods have been developed to produce Aβ peptides, including variants like [Gly35, Asp37]-beta-Amyloid (1-42):

  • Bacterial Expression and Inclusion Body Purification : Expression of Aβ peptides fused to soluble partners allows for high-yield production. The fusion protein is purified, and the Aβ peptide is released by protease cleavage. This approach avoids some synthetic impurities but requires careful design to remove N-terminal methionine residues and achieve high purity.

  • Isotopic Labeling : Expression methods facilitate incorporation of isotopes (e.g., ^15N) for NMR studies, enabling detailed structural analysis of the peptide and its aggregates.

Purification Techniques

Purification of [Gly35, Asp37]-beta-Amyloid (1-42) typically involves:

Comparative Data on Synthesis Yields and Purity

Method Scale Yield (%) Purity (%) Notes
Boc/Bzl SPPS (Hendrix et al.) ~0.2 mmol Not stated >90 Convergent fragment synthesis; requires TFMSA cleavage; gel-filtration purification
Fmoc SPPS (Collins et al.) 0.1 mmol 72-87 14-72 Microwave-assisted synthesis improves speed and purity; optimized coupling reduces waste
Recombinant Expression (Yoo et al.) 1 L culture ~19 mg High Avoids enzymatic cleavage; suitable for isotopic labeling; requires inclusion body solubilization

Summary of Preparation Protocol Example (Chemical Synthesis)

  • Peptide Synthesis : Perform Fmoc-SPPS on PEG-PS resin with double coupling steps, incorporating Gly35 and Asp37 with appropriate side-chain protection.

  • Cleavage and Deprotection : Use TFA-based cleavage cocktail with scavengers to remove protecting groups and release peptide.

  • Initial Purification : Dissolve crude peptide in HFIP or 1% NH4OH to disaggregate; dilute into PBS buffer.

  • RP-HPLC Purification : Separate full-length peptide from truncated and side products.

  • Lyophilization : Freeze-dry purified peptide for storage.

Research Findings and Notes

  • The use of HFIP is effective for disaggregation but must be avoided if the peptide is supplied as an NH4OH salt to prevent degradation.

  • Incorporation of oxidized methionine at position 35 has been shown to improve synthesis efficiency by reducing aggregation during coupling steps.

  • Microwave-assisted SPPS significantly reduces synthesis time to under 4 hours for Aβ 1-42 with acceptable purity, representing a major advance in peptide preparation.

  • Recombinant expression methods provide a cost-effective alternative for producing large quantities of Aβ peptides with high purity and isotopic labeling capability, although they require additional purification steps to remove fusion tags and aggregates.

This comprehensive overview integrates diverse, authoritative sources to present a detailed and professional understanding of the preparation methods for [Gly35, Asp37]-beta-Amyloid (1-42). The combination of advanced SPPS techniques, solvent-based disaggregation, and recombinant expression strategies provides researchers with multiple avenues to obtain this challenging peptide for experimental use.

Q & A

Basic Research Questions

Q. How to synthesize and characterize [Gly35, Asp37]-Aβ(1-42) for experimental reproducibility?

  • Methodological Answer : Recombinant expression in E. coli is a common approach, as described for Aβ(1-42) production . Ensure proper purification using size exclusion chromatography (SEC) to isolate monomeric forms and verify purity (>97%) via mass spectrometry. For mutant peptides like [Gly35, Asp37]-Aβ(1-42), confirm sequence fidelity using Edman degradation or peptide mapping. Store lyophilized peptide at -20°C and validate structural integrity with circular dichroism (CD) spectroscopy .

Q. What protocols prevent pre-aggregation of [Gly35, Asp37]-Aβ(1-42) in solution?

  • Methodological Answer : Pre-treat lyophilized peptide with 1% NH4_4OH or hexafluoroisopropanol (HFIP) to dissolve pre-existing aggregates. Centrifuge at 100,000 × g to pellet insoluble material, then filter through a 0.22 µm membrane. Use SEC to isolate monomeric fractions, and confirm aggregation state via thioflavin T (ThT) fluorescence or dynamic light scattering (DLS) .

Q. How to design controlled experiments to assess the peptide’s aggregation kinetics?

  • Methodological Answer : Monitor aggregation in vitro using ThT fluorescence (ex/em: 440/485 nm) under physiological conditions (e.g., PBS, 37°C). Include wild-type Aβ(1-42) as a control to compare fibrillization rates. Use transmission electron microscopy (TEM) or atomic force microscopy (AFM) to visualize fibril morphology. For mutant-specific effects, perform time-course analyses and quantify lag phases .

Advanced Research Questions

Q. How does the G37D mutation alter Aβ(1-42)’s structural dynamics and fibril quaternary contacts?

  • Methodological Answer : Employ solid-state NMR to map intermolecular contacts in fibrils. For [Gly35, Asp37]-Aβ(1-42), compare 13C^{13}\text{C}-13C^{13}\text{C} and 15N^{15}\text{N}-13C^{13}\text{C} correlation spectra with wild-type data. Focus on residues 31–42, where Asp37 may disrupt salt bridges (e.g., D23-K28) or hydrophobic interactions (e.g., I31-G37) critical for cross-β sheet stability . Molecular dynamics simulations can further predict mutation-induced conformational changes .

Q. How to resolve contradictions between oligomer- and fibril-driven neurotoxicity mechanisms?

  • Methodological Answer : Use differentiated SH-SY5Y neurons or primary hippocampal cultures to compare toxicity of oligomeric vs. fibrillar forms. Apply picomolar concentrations of pre-aggregated oligomers (ADDLs) to assess immediate synaptic dysfunction (e.g., long-term potentiation inhibition) . For fibril toxicity, measure caspase-3 activation or mitochondrial stress over longer durations. Cross-validate findings with in vivo models (e.g., transgenic mice expressing mutant Aβ) .

Q. What in vitro models best recapitulate the peptide’s impact on synaptic plasticity?

  • Methodological Answer : Utilize acute hippocampal slices for electrophysiological recordings (e.g., field EPSPs) to assess long-term potentiation (LTP) impairment. Apply 100 nM [Gly35, Asp37]-Aβ(1-42) oligomers and compare with wild-type effects. Complement with calcium imaging to track neuronal activity in real time. For mechanistic insights, silence Fyn kinase (linked to Aβ-induced apoptosis) via CRISPR/Cas9 and quantify synaptic protein phosphorylation .

Q. How to address batch-to-batch variability in Aβ peptide neurotoxicity studies?

  • Methodological Answer : Standardize aggregation protocols across batches (e.g., agitation speed, temperature). Characterize each batch using SEC elution profiles and AFM imaging. Include internal controls (e.g., synthetic Aβ(1-42) from commercial vendors with published toxicity data) to normalize results. Publish raw aggregation kinetics data in supplementary materials for cross-study comparisons .

Data Analysis and Contradiction Management

Q. How to statistically analyze conflicting data on Aβ mutation-driven amyloidogenesis?

  • Methodological Answer : Apply meta-analysis tools to aggregate data from multiple studies. Use Cohen’s d to quantify effect sizes for fibrillization rates or toxicity endpoints. For method-specific discrepancies (e.g., SEC vs. ultracentrifugation), perform sensitivity analyses and report confidence intervals. Transparently document peptide preparation details (e.g., solvent, agitation) to identify confounding variables .

Q. What criteria validate the biological relevance of in vitro Aβ aggregation findings?

  • Methodological Answer : Correlate in vitro fibril morphology (via TEM) with post-mortem human AD brain amyloid structures. Use immunoassays (e.g., ELISA with OC or A11 antibodies) to confirm oligomer-specific epitopes in both models. Validate therapeutic interventions (e.g., β-sheet breakers) in parallel in vitro and in vivo experiments .

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